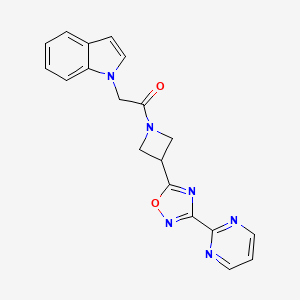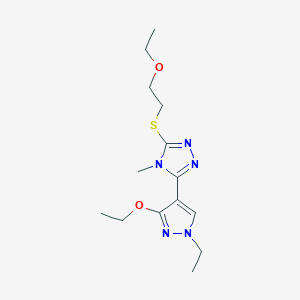
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2418594-06-4 . It has a molecular weight of 228.08 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride . The InChI code is 1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0…/s1 .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Modification in Polymer Hydrogels
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, enhance the thermal stability and biological activity of the polymers. Such amine-modified polymers show increased swelling and have potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis of Pyrazole Derivatives
The compound is instrumental in synthesizing various pyrazole derivatives. For instance, its derivatives have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These studies reveal a significant correlation between the molecular structure of the synthesized compounds and their efficiency as corrosion inhibitors (Missoum et al., 2013).
Catalytic Synthesis of Antioxidant Agents
In the field of catalytic synthesis, this compound-related compounds have been synthesized for their potent antioxidant properties. These compounds have shown promising results in vitro for antioxidant activity, supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).
Development of Multifunctional Heterocycles
The compound has been utilized in the synthesis of diverse and densely functionalized heterocycles, like 2-amino-3-cyano-4H-pyrans. These have been synthesized using environmentally friendly and cost-effective methods, demonstrating its versatility and potential in creating novel organic compounds (Brahmachari & Banerjee, 2014).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising results against various human tumor cell lines, indicating their significance in developing new therapeutic agents (Mohareb et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-amino-3-(1H-pyrazol-5-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)3-4-1-2-8-9-4;;/h1-2,5H,3,7H2,(H,8,9)(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYUPLJITQMWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)



methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)




![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2410988.png)